molecular formula C13H12O2 B3279796 4-Benzylcatechol CAS No. 7005-43-8

4-Benzylcatechol

Cat. No.: B3279796
CAS No.: 7005-43-8
M. Wt: 200.23 g/mol
InChI Key: HCSSDUQWTFKBLY-UHFFFAOYSA-N
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Description

4-Benzylcatechol (IUPAC: 4-(benzyl)benzene-1,2-diol) is a catechol derivative featuring a benzyl substituent at the para position of the benzene ring. Its molecular formula is C₁₃H₁₂O₂, with a molecular weight of 200.23 g/mol. The compound consists of a catechol core (two adjacent hydroxyl groups on a benzene ring) and a benzyl group (–CH₂C₆H₅) at the fourth carbon (Figure 1). This structure confers unique physicochemical properties, such as enhanced lipophilicity compared to unsubstituted catechol, making it relevant in organic synthesis, antioxidant research, and pharmaceutical intermediates .

Properties

IUPAC Name

4-benzylbenzene-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c14-12-7-6-11(9-13(12)15)8-10-4-2-1-3-5-10/h1-7,9,14-15H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSSDUQWTFKBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Benzylcatechol can be synthesized through various methods. One common approach involves the alkylation of catechol with benzyl halides under basic conditions. The reaction typically proceeds as follows:

    Reactants: Catechol and benzyl chloride or benzyl bromide.

    Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, often in a solvent like dimethylformamide or acetone.

    Procedure: The mixture is heated to facilitate the reaction, resulting in the substitution of a hydrogen atom on the catechol with a benzyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

4-Benzylcatechol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert quinones back to catechols. Reducing agents such as sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization of the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl halides in the presence of a base.

Major Products:

    Oxidation: Quinones.

    Reduction: Catechols.

    Substitution: Various benzylated derivatives.

Scientific Research Applications

4-Benzylcatechol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Its antioxidant properties make it useful in studies related to oxidative stress and cell protection.

    Industry: Used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 4-Benzylcatechol involves its ability to donate electrons and neutralize free radicals, making it an effective antioxidant. It can interact with various molecular targets, including enzymes and receptors, modulating their activity and protecting cells from oxidative damage.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table highlights key structural and functional differences between 4-Benzylcatechol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features CAS Number
This compound C₁₃H₁₂O₂ 200.23 Two hydroxyl (–OH), one benzyl (–CH₂Ph) Catechol core with para-benzyl group Not explicitly provided in evidence
4-Methoxy Benzyl Alcohol C₈H₁₀O₂ 138.16 Methoxy (–OCH₃), hydroxyl (–OH) Benzyl alcohol with para-methoxy 105-13-5
4-(Benzyloxy)benzimidamide hydrochloride C₁₄H₁₅ClN₂O 262.73 Benzyloxy (–OCH₂Ph), amidine (–C(NH₂)NH₂) Amidino group with benzyloxy substituent 57928-60-6
4-Hydroxyphenylacetaldehyde C₈H₈O₂ 136.15 Aldehyde (–CHO), hydroxyl (–OH) Phenylacetaldehyde with para-hydroxyl 60-11-7
4-Benzyloxybenzyl Alcohol C₁₄H₁₄O₂ 214.26 Benzyloxy (–OCH₂Ph), hydroxyl (–OH) Benzyl alcohol with benzyloxy group Not explicitly provided in evidence

Key Observations :

  • Substituent Effects : The benzyl group in this compound increases steric bulk and lipophilicity compared to smaller substituents like methoxy or aldehyde groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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